8-Bromoquinolin-6-ol
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Overview
Description
8-Bromoquinolin-6-ol is a chemical compound with the molecular formula C9H6BrNO and a molecular weight of 224.06 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
8-Bromoquinolin-6-ol is a derivative of quinoline . Quinolines have a wide range of applications in medicinal and synthetic organic chemistry . .
Mode of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects
Biochemical Pathways
Compounds containing the 8-hydroxyquinoline (8-hq) moiety have been found to have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinolin-6-ol typically involves the bromination of 8-hydroxyquinoline. One common method is the use of N-bromosuccinimide (NBS) in chloroform, which affords 7-bromoquinolin-8-ol. This intermediate can then be treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 8-Bromoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield aminoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the bromine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Bromoquinolin-6-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 6-Bromoquinolin-4-ol
- 7-Bromoquinolin-8-ol
- 8-Hydroxyquinoline
Comparison: 8-Bromoquinolin-6-ol is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Compared to other brominated quinolines, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
8-bromoquinolin-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPGTDGDSRRYHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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